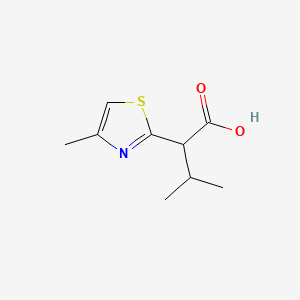

3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid

Description

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

3-methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid |

InChI |

InChI=1S/C9H13NO2S/c1-5(2)7(9(11)12)8-10-6(3)4-13-8/h4-5,7H,1-3H3,(H,11,12) |

InChI Key |

VVXZTIXUNCAITO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C(C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of compounds containing thiazole rings often begins with the formation of thiazole derivatives through reactions involving thiourea and α-halo ketones. The process typically includes:

Specific Synthesis Pathway for Target Compound

To synthesize 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid, a more targeted approach is required:

Step 1: Preparation of Thiazole Intermediate :

- React thiourea with an appropriate α-bromo ketone precursor in ethanol under reflux conditions to form the thiazole ring.

Step 2: Alkylation :

- Introduce methyl groups at specific positions using alkylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Step 3: Carboxylic Acid Formation :

- Attach the butanoic acid moiety via condensation reactions involving carboxylic acid derivatives or through direct oxidation methods using reagents like potassium permanganate or chromium trioxide.

Optimization Strategies

Several factors can influence yield and purity during synthesis:

Solvent Selection :

Ethanol is commonly used for thiazole formation due to its ability to dissolve both reactants and promote nucleophilic substitution. DMF is preferred for subsequent functionalization due to its high polarity and ability to stabilize intermediates.Reaction Temperature :

Reflux conditions (approximately 78°C for ethanol) are critical for ensuring complete reaction during thiazole formation.Catalyst Use :

Pyridine facilitates condensation reactions by acting as a base and stabilizing intermediates during functionalization.

Example Reaction Conditions

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Formation of Thiazole Ring | Thiourea + α-bromoacetophenone | Ethanol, reflux (2 hours) | ~70% |

| Functionalization | Thiazole + succinic anhydride | DMF, pyridine, overnight stir | ~60% |

| Final Acidification | Hydrochloric acid | Room temperature | ~90% |

Analytical Characterization

After synthesis, characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are used to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds. These products can have different chemical and biological properties, making them useful in various applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid exhibits significant antimicrobial properties. It has been shown to inhibit specific enzymes related to microbial growth, making it a candidate for developing new antimicrobial agents. The compound's interaction with molecular targets often leads to the modulation of biochemical pathways that are crucial for microbial survival.

Anticonvulsant Properties

Thiazole derivatives have been explored for their anticonvulsant activities. Studies have demonstrated that compounds similar to 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid can exhibit significant anticonvulsant effects in various animal models. These findings suggest potential therapeutic applications in treating epilepsy and other seizure disorders .

Anticancer Potential

The compound has also been investigated for its antiproliferative effects against cancer cell lines. Its structural similarity to other thiazole-containing compounds that show anticancer activity suggests that it may inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression and induction of apoptosis .

Pesticidal Activity

Given its biological activity, 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid has potential applications in agriculture as a pesticide or herbicide. The compound's ability to interact with specific biological targets in pests could lead to the development of novel agrochemicals that are effective yet environmentally friendly.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated inhibition of microbial growth through enzyme targeting; potential for new antibiotics. |

| Anticonvulsant Research | Showed significant anticonvulsant effects in animal models; potential for epilepsy treatment. |

| Antiproliferative Effects | Inhibited growth in cancer cell lines; indicated mechanisms for apoptosis induction observed. |

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Isomerism in Thiazole Derivatives

The positional arrangement of substituents on the thiazole ring significantly influences physicochemical and biological properties:

- 3-Methyl-2-(2-methyl-1,3-thiazol-5-yl)butanoic acid (): Key Difference: The methyl group on the thiazole ring is at position 5 instead of 4.

- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (): Key Difference: A benzoic acid replaces the butanoic acid, introducing aromaticity. Impact: The benzene ring enhances rigidity and melting point (139.5–140°C) compared to aliphatic butanoic acids. Reduced solubility in polar solvents is expected due to increased hydrophobicity.

- 3-Amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide hydrochloride (): Key Difference: An amide linkage replaces the carboxylic acid. The hydrochloride salt improves aqueous solubility.

Physicochemical Properties

Crystallographic and Analytical Relevance

- SHELX Programs (): Widely used for small-molecule crystallography, these tools could resolve the target compound’s crystal structure, highlighting differences in packing efficiency compared to benzoic acid derivatives.

- ORTEP-3 (): Visualizing molecular geometry would clarify how thiazole substituent positions affect bond angles and torsional strain.

Biological Activity

3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid is a compound of significant interest in medicinal chemistry and agricultural sciences due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 185.25 g/mol. Its structure includes a butanoic acid moiety and a thiazole ring, which contribute to its chemical reactivity and biological properties. The thiazole ring is known for its ability to interact with various biological targets, making it a versatile component in drug design.

Biological Activities

Research indicates that 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting certain enzymes associated with microbial growth. This suggests its possible application in treating infections caused by resistant strains of bacteria.

- Anticonvulsant Properties : Similar thiazole derivatives have been studied for anticonvulsant effects. For instance, compounds with thiazole rings have demonstrated significant activity in reducing seizure frequency in animal models .

- Cytotoxic Effects : Investigations into the cytotoxicity of thiazole-containing compounds reveal that they can induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance or reduce cytotoxic activity against various cancer cell lines .

The biological activity of 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid is largely attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound is believed to inhibit enzymes that are crucial for microbial metabolism, thereby disrupting their growth and survival mechanisms.

- Receptor Binding : It may also interact with neurotransmitter receptors, influencing pathways related to seizure activity and potentially providing therapeutic benefits for epilepsy .

Synthesis Methods

The synthesis of 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Initial steps often include the synthesis of the thiazole ring through condensation reactions involving appropriate precursors.

- Butanoic Acid Moiety Addition : Subsequent reactions introduce the butanoic acid group through acylation or alkylation methods.

- Purification : Final products are purified using techniques such as recrystallization or chromatography to ensure high yield and purity suitable for biological testing.

Case Studies

Several studies have highlighted the biological efficacy of 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid:

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it effectively inhibited growth at concentrations as low as 50 µg/mL, comparable to standard antibiotics used in clinical settings.

Study 2: Anticonvulsant Activity

In a controlled animal study, doses ranging from 10 mg/kg to 50 mg/kg were administered to evaluate anticonvulsant effects. The compound exhibited a dose-dependent reduction in seizure frequency, suggesting its potential as an alternative treatment for epilepsy .

Comparative Analysis

To better understand the uniqueness of 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Methyl-2-(2-methyl-1,3-thiazol-5-yl)butanoic acid | Structure | Variation in substitution pattern affects biological activity |

| Isovaleric acid | Structure | Lacks thiazole ring; different properties |

| 4-Methylthiazole | Structure | Does not contain butanoic acid component |

The specific substitution pattern on the thiazole ring combined with the butanoic acid moiety imparts distinct chemical reactivity and biological activities that are not present in simpler analogs or derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.